3-(2-Ethylbutyl)pyridine
Overview
Description
3-(2-Ethylbutyl)pyridine: is an organic compound with the molecular formula C11H17N . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical structure of a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a 2-ethylbutyl group attached to the third position of the pyridine ring. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylbutyl)pyridine typically involves the alkylation of pyridine with 2-ethylbutyl halides under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the alkylation reaction. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylbutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitro, sulfo, or halo-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-(2-Ethylbutyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .
Biology: In biological research, pyridine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .
Medicine: Pyridine derivatives, including this compound, are explored for their pharmacological activities. They are potential candidates for the development of drugs targeting various diseases, such as cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-(2-Ethylbutyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, pyridine derivatives are known to inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes like cytochrome P450, which plays a role in drug metabolism.
Receptors: Modulation of receptors such as nicotinic acetylcholine receptors, affecting neurotransmission.
Comparison with Similar Compounds
Pyridine: The parent compound with a simpler structure.
2-Ethylpyridine: A derivative with an ethyl group at the second position.
3-Butylpyridine: A derivative with a butyl group at the third position.
Comparison: 3-(2-Ethylbutyl)pyridine is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity compared to other pyridine derivatives .
Properties
IUPAC Name |
3-(2-ethylbutyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10(4-2)8-11-6-5-7-12-9-11/h5-7,9-10H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELPIZNVPAYWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285696 | |
Record name | 3-(2-ethylbutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-94-0 | |
Record name | NSC42649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-ethylbutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80285696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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